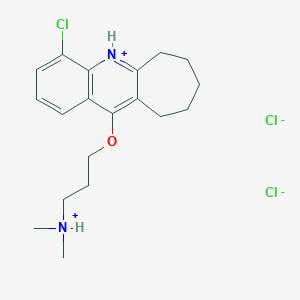

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Description

The compound 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride features a bicyclic cycloheptaquinoline core modified with:

- A 4-chloro substituent on the aromatic ring.

- A 3-(dimethylamino)propoxy chain at position 11, protonated as a dihydrochloride salt. The dihydrochloride form enhances stability and bioavailability compared to free-base analogues .

Properties

CAS No. |

5546-63-4 |

|---|---|

Molecular Formula |

C19H27Cl3N2O |

Molecular Weight |

405.8 g/mol |

IUPAC Name |

3-[(4-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C19H25ClN2O.2ClH/c1-22(2)12-7-13-23-19-14-8-4-3-5-11-17(14)21-18-15(19)9-6-10-16(18)20;;/h6,9-10H,3-5,7-8,11-13H2,1-2H3;2*1H |

InChI Key |

SHJOPHBRMMRNRO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C1C=CC=C3Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Cyclohepta Ring Formation: The cyclohepta ring can be introduced through a series of cyclization reactions.

Functional Group Introduction: The chloro and dimethylamino groups are introduced through nucleophilic substitution reactions, using reagents like thionyl chloride and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Thionyl chloride for chlorination, dimethylamine for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown significant potential in the field of medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of 6H-Cyclohepta(b)quinoline exhibit various biological activities including:

- Antitumor Activity : Studies have demonstrated that certain synthesized derivatives possess cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, a recent study reported promising cytotoxicity of specific derivatives against MCF-7 and A549 cells while inhibiting HCT-116 cells effectively .

- Neuropharmacological Potential : The presence of the dimethylamino group suggests that these compounds may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Antimicrobial Properties : Compounds related to 6H-Cyclohepta(b)quinoline have also been noted for their antimicrobial activities, which could be explored for developing new antibiotics or antifungal agents.

Synthetic Methodologies

The synthesis of 6H-Cyclohepta(b)quinoline derivatives has evolved significantly through innovative methodologies:

- High Pressure Assisted Synthesis : A novel approach utilizing high-pressure Q-tube reactors has been developed. This method enhances the efficiency and yield of the synthesis process compared to conventional techniques. It involves cyclocondensation reactions that facilitate the formation of various substituted quinoline derivatives .

- Atom-Efficient Processes : The synthetic protocols developed not only improve yield but also reduce waste, aligning with green chemistry principles. This is crucial for scaling up production for pharmaceutical applications .

Table 1: Summary of Biological Activities

| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 4a | MCF-7 | <10 | Anticancer |

| 4b | A549 | <15 | Anticancer |

| 6c | HCT-116 | <20 | Anticancer |

| Related Compound | Various | Varies | Antimicrobial |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% and are indicative of the potency of the compounds against specific cancer cell lines.

Case Study Insights

A study focusing on a series of synthesized quinoline derivatives highlighted their effectiveness against multiple cancer types. The cytotoxicity was evaluated using the MTT colorimetric assay, which confirmed that certain compounds exhibited significant inhibitory effects on cell proliferation in vitro. These findings suggest a strong basis for further development into therapeutic agents targeting cancer .

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Substituent Variations on the Cycloheptaquinoline Core

Key Structural Differences and Implications

Position of Halogen Substituents: The 4-chloro group in the target compound is less common than 2-chloro analogues (e.g., CAS 5287-73-0). Position 4 may direct electronic effects toward the nitrogen atom, enhancing receptor binding .

Alkoxy Chain Modifications: 3-(Dimethylamino)propoxy (target compound) vs. 2-(diethylamino)ethoxy (CID 21297):

- Propoxy chains (3 carbons) increase lipophilicity and membrane permeability compared to ethoxy chains (2 carbons) .

Amino Group Variations: Dimethylamino (target compound) vs. piperazinyl (Centphenaquin) or piperidino (CAS 5782-97-8 ):

- Bulky groups (e.g., piperazinyl) may limit blood-brain barrier penetration but improve selectivity for peripheral targets .

Pharmacological and Toxicological Insights

- Toxicity: Centphenaquin (ipr-rat LD50: 493 mg/kg) suggests structural features like the piperazinyl group contribute to acute toxicity. The target compound’s dimethylamino group may reduce toxicity compared to bulkier amines. The dihydrochloride salt in the target compound likely improves tolerability by enhancing aqueous solubility .

- Bioactivity: The 3-(dimethylamino)propoxy chain in the target compound and CID 29280 may enhance interactions with amine-binding receptors (e.g., serotonin or histamine receptors) . Chloro vs. trifluoromethyl substituents: Chloro groups offer moderate electron-withdrawing effects, while trifluoromethyl groups provide stronger stabilization of adjacent charges .

Biological Activity

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure features a bicyclic system derived from quinoline, characterized by various functional groups that enhance its biological activity. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of dimethylamino and propoxy groups contributes to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.38 g/mol |

| Solubility | Soluble in organic solvents |

| Structure | Bicyclic derivative of quinoline |

Anticancer Activity

Recent studies have indicated that derivatives of 6H-cyclohepta(b)quinoline exhibit promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

- Cytotoxicity Results :

- MCF-7 Cells : Compounds showed significant inhibition with IC50 values ranging from 6.31 to 7.95 μM.

- A549 Cells : Similar promising results were observed.

- HCT-116 Cells : Certain derivatives exhibited moderate cytotoxicity.

These findings suggest that modifications in the chemical structure can enhance the anticancer properties of these compounds .

The mechanism by which 6H-cyclohepta(b)quinoline exerts its anticancer effects may involve:

- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : Potential interactions with receptors implicated in cancer progression have been proposed.

- Enhanced Membrane Penetration : The presence of dimethylamino and methoxy groups may facilitate better membrane penetration, enhancing the compound's pharmacological profile .

Case Studies and Research Findings

- Study on Cytotoxicity :

- Structure-Activity Relationship (SAR) :

- Potential for Drug Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.